An In-depth Technical Guide to 2,6-Dimethoxybenzylamine
An In-depth Technical Guide to 2,6-Dimethoxybenzylamine
This guide provides a comprehensive technical overview of 2,6-Dimethoxybenzylamine, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and practices.
Core Chemical Identity
2,6-Dimethoxybenzylamine is an aromatic amine distinguished by a benzylamine core with two methoxy groups positioned at the ortho-positions of the phenyl ring.[1] This specific substitution pattern imparts unique steric and electronic properties that are leveraged in various synthetic strategies.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
This unique numerical identifier is assigned to only this chemical substance, ensuring unambiguous identification in literature, patents, and chemical inventories.
Physicochemical and Computed Properties
A summary of key properties is essential for experimental design, including reaction setup, purification, and safety considerations. The data below has been aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [2][5] |
| Molecular Weight | 167.21 g/mol | [1][2][5] |
| InChI Key | XEKGMBAKVJAVAZ-UHFFFAOYSA-N | [1][2] |
| SMILES | COc1cccc(OC)c1CN | [2] |
| Normal Melting Point (Tfus) | 370.37 K | [2] |
| Normal Boiling Point (Tboil) | 559.33 K | [2] |
| Octanol/Water Partition Coeff. (logP) | 1.163 | [2] |
| Water Solubility (logWS) | -2.02 (in mol/l) | [2] |
Synthesis and Manufacturing
The synthesis of 2,6-Dimethoxybenzylamine typically proceeds from commercially available 2,6-dimethoxybenzoic acid. The rationale behind this multi-step synthesis involves converting the carboxylic acid, which is a stable starting material, into a more reactive intermediate that can be readily converted to the desired amine.
A common synthetic route involves the reduction of an intermediate such as a nitrile or an amide, or the reductive amination of the corresponding aldehyde. However, a frequently cited pathway involves the formation of a benzyl halide intermediate.[1] For instance, the synthesis of the unstable 2,6-dimethoxybenzyl bromide has been achieved through the reaction of 2,6-dimethoxybenzyl alcohol with phosphorus tribromide.[1][6] This reactive bromide can then be converted to the amine.
Below is a generalized workflow for a laboratory-scale synthesis.
Caption: Generalized synthetic workflow for 2,6-Dimethoxybenzylamine.
Analytical Characterization
Confirming the identity and purity of 2,6-Dimethoxybenzylamine is critical. Standard analytical techniques are employed, and the expected results are dictated by the molecule's structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methoxy protons (-OCH₃), the methylene protons (-CH₂-), the amine protons (-NH₂), and the aromatic protons on the phenyl ring. The symmetry of the 2,6-disubstitution influences the appearance of the aromatic signals.
-
¹³C NMR : The carbon NMR will show characteristic peaks for the methoxy, methylene, and aromatic carbons. The chemical shifts provide clear evidence of the carbon framework.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic groups, C-O stretches for the methoxy ethers, and C=C stretches for the aromatic ring.[6][7][8]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion, corresponding to the formula C₉H₁₃NO₂.[6]
Applications in Research and Drug Development
The utility of 2,6-Dimethoxybenzylamine stems from its unique structural features, making it a valuable scaffold and building block in several areas of chemical and pharmaceutical research.[1]
Scaffold for Pharmacologically Active Compounds
The 2,6-dimethoxybenzyl moiety is a recognized pharmacophore in medicinal chemistry.[1] This compound serves as a crucial starting material for synthesizing a diverse range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications.
One notable area of research is the development of enzyme inhibitors. A study detailed the synthesis of a series of 2,6-disubstituted benzylamine derivatives, including structures based on 2,6-Dimethoxybenzylamine, and evaluated their potential as selective inhibitors of copper amine oxidases (CAOs).[1][9] These enzymes are involved in important cellular processes, and their inhibition is a target for therapeutic intervention.[9] The synthesized compounds were found to be reversible inhibitors, with their activity influenced by the nature of the substituents.[9]
Amine Protecting Group Chemistry
In complex multi-step organic synthesis, the protection of reactive functional groups like amines is a fundamental strategy. The 2,6-dimethoxybenzyl (DMB) group, which can be introduced using a precursor like 2,6-dimethoxybenzaldehyde, is an effective protecting group for amines.[10] The electron-donating nature of the two ortho-methoxy groups facilitates the cleavage of the C-N bond under specific, often mild acidic or oxidative conditions, allowing for selective deprotection.[10]
Experimental Protocol: Oxidative Deprotection of a DMB-Protected Amine
This protocol describes a common method for cleaving the N-(2,6-dimethoxybenzyl) group. The choice of an oxidative method is advantageous as it often proceeds under neutral or mildly acidic conditions, preserving other acid-labile groups.
-
Dissolution : Dissolve the N-(2,6-dimethoxybenzyl) protected amine (1.0 equivalent) in a suitable solvent such as a mixture of dichloromethane and water (e.g., 10:1 v/v).[10]
-
Reagent Addition : Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents) to the solution at room temperature.[10] The causality here is that DDQ acts as an oxidant, selectively attacking the electron-rich DMB group.
-
Reaction Monitoring : Stir the reaction vigorously. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[10] A color change is often observed.
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with dichloromethane.[10]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the deprotected amine.[10]
Caption: Protection & deprotection workflow using the DMB group.
Safety, Handling, and Storage
Proper handling of 2,6-Dimethoxybenzylamine is crucial due to its hazardous nature. Information aggregated from safety data sheets (SDS) indicates it is a corrosive substance.[5][11]
GHS Hazard Classification:
-
Pictograms:
-
Corrosion: Danger
-
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11][12]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
P310: Immediately call a POISON CENTER or doctor/physician.[11][13]
-
Handling and Storage Protocol
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dispersion of dust or vapors.[11][13]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][13] Some suppliers recommend storing in a refrigerator and under an inert gas atmosphere.[13] Store locked up.[11][13]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[11]
Conclusion
2,6-Dimethoxybenzylamine (CAS No. 20781-22-0) is more than just a chemical reagent; it is a strategic tool for molecular design. Its distinct substitution pattern provides a foundation for creating novel therapeutics, particularly enzyme inhibitors, and offers a reliable solution for amine protection in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in the laboratory.
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Chemical Properties of 2,6-Dimethoxybenzylamine (CAS 20781-22-0) - Cheméo. [Link]
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2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem. [Link]
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2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem. [Link]
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Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed. [Link]
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NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. [Link]
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(PDF) 2,6-Dimethoxybenzyl Bromide - ResearchGate. [Link]
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Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - NIH. [Link]
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What are the future research directions involving 2,5-Dimethoxybenzaldehyde? - AIT Accel. [Link]
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Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers | Request PDF - ResearchGate. [Link]
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¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol - ResearchGate. [Link]
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